Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of propanoic acid and contains both ester and azo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then subjected to diazotization and azo coupling reactions to introduce the azo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using distillation and recrystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The azo group can be reduced to amines using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate.
Reduction: Formation of ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate.
Oxidation: Formation of 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoic acid.
Scientific Research Applications
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The ester group can be hydrolyzed to release the corresponding acid, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the azo group and has different chemical reactivity and applications.
Ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate: Contains an amino group instead of an azo group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of ester and azo functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
62639-07-0 |
---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(4-methylphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-11(16)12(3,13)15-14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
BIBVZQBNQFJLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.